3-Heptyl-6,7-dimethyl-7H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazine

Lipophilicity Drug-likeness CNS drug design

3-Heptyl-6,7-dimethyl-7H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazine (CAS 143118-18-7) is a synthetic heterocyclic compound belonging to the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine class, a bicyclic scaffold formed by fusion of a five-membered triazole and a six-membered thiadiazine ring. It has the molecular formula C13H22N4S and a molecular weight of 266.41 g/mol, with computed physicochemical properties including XLogP3-AA = 4, topological polar surface area (PSA) = 68.37 Ų, zero hydrogen bond donors, four hydrogen bond acceptors, and six rotatable bonds.

Molecular Formula C13H22N4S
Molecular Weight 266.41 g/mol
CAS No. 143118-18-7
Cat. No. B12541573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Heptyl-6,7-dimethyl-7H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazine
CAS143118-18-7
Molecular FormulaC13H22N4S
Molecular Weight266.41 g/mol
Structural Identifiers
SMILESCCCCCCCC1=NN=C2N1N=C(C(S2)C)C
InChIInChI=1S/C13H22N4S/c1-4-5-6-7-8-9-12-14-15-13-17(12)16-10(2)11(3)18-13/h11H,4-9H2,1-3H3
InChIKeyUDONCOMLXHSZTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Heptyl-6,7-dimethyl-7H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazine (CAS 143118-18-7): Core Identity and Physicochemical Profile for Procurement Screening


3-Heptyl-6,7-dimethyl-7H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazine (CAS 143118-18-7) is a synthetic heterocyclic compound belonging to the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine class, a bicyclic scaffold formed by fusion of a five-membered triazole and a six-membered thiadiazine ring [1]. It has the molecular formula C13H22N4S and a molecular weight of 266.41 g/mol, with computed physicochemical properties including XLogP3-AA = 4, topological polar surface area (PSA) = 68.37 Ų, zero hydrogen bond donors, four hydrogen bond acceptors, and six rotatable bonds [1]. The compound features a distinctive substitution pattern: a linear n-heptyl chain at the 3-position and methyl groups at both the 6- and 7-positions of the fused ring system, a structural arrangement that differs substantially from the more commonly studied 3,6-diaryl substituted analogs in the published literature [2].

Why 3-Heptyl-6,7-dimethyl-7H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazine Cannot Be Replaced by Generic Triazolothiadiazine Analogs


Triazolothiadiazine derivatives are not functionally interchangeable. The 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold exists in at least four isomeric fusion variants (I–IV), each presenting distinct three-dimensional pharmacophore geometries and hydrogen-bonding patterns that dictate target receptor interactions [1]. Furthermore, the nature of substituents at positions 3, 6, and 7 profoundly modulates biological activity profiles: 3-alkyl substitution (as in the target compound) confers different lipophilicity, metabolic stability, and target engagement compared to 3-aryl analogs that dominate published anticancer and anti-inflammatory applications [2]. The 6,7-dimethyl substitution on the thiadiazine ring creates a specific steric and electronic environment distinct from 6-aryl, 6-unsubstituted, or 6,7-dihydro analogs, meaning that procurement of a generic 'triazolothiadiazine' without precise specification of the substitution pattern risks acquiring a compound with divergent physicochemical properties (LogP, PSA, rotatable bond count) and untested biological selectivity [1].

Quantitative Differentiation Evidence for 3-Heptyl-6,7-dimethyl-7H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazine vs. Triazolothiadiazine Comparators


Lipophilicity (XLogP3-AA = 4) vs. 3,6-Diaryl Triazolothiadiazines: Implications for Membrane Permeability and CNS Penetration Potential

The target compound has a computed XLogP3-AA value of 4, reflecting the lipophilic contribution of the n-heptyl chain and 6,7-dimethyl groups [1]. In contrast, representative 3,6-diaryl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine analogs (e.g., ML-030, CAS 1013750-77-0, bearing 2,5-dimethoxyphenyl and 3,4-dimethoxyphenyl substituents) exhibit higher molecular weight (412.46 g/mol) and different LogP profiles associated with their aromatic substituents . The XLogP3-AA of 4 positions this compound near the upper boundary of Lipinski-compliant CNS drug space (optimal CNS LogP range ~2–5), whereas diaryl analogs frequently exceed molecular weight thresholds, potentially limiting their CNS utility [2].

Lipophilicity Drug-likeness CNS drug design

Hydrogen Bond Donor Count (HBD = 0) vs. 3-Unsubstituted or Thione-Containing Analogs: Impact on Permeability and Off-Target Binding

The target compound has zero hydrogen bond donors (HBD = 0), a consequence of complete substitution at N-7 (methyl group) and the absence of NH, OH, or SH moieties [1]. In contrast, the closely related 3-heptyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6-thione (CAS 193693-18-4, molecular formula C10H16N4S2) contains a thione group (C=S) and an NH proton, contributing at least one HBD . Each additional HBD can reduce passive membrane permeability by approximately 10-fold in parallel artificial membrane permeability assays (PAMPA), a well-established medicinal chemistry principle [2]. The zero HBD count of the target compound predicts superior intrinsic permeability compared to thione or amino-substituted triazolothiadiazine analogs.

Hydrogen bonding Permeability Off-target selectivity

Rotatable Bond Count (6) and PSA (68.37 Ų) vs. Constrained Aryl Analogs: Differentiating Conformational Flexibility for Target Adaptation

The target compound contains 6 rotatable bonds (primarily within the n-heptyl chain) and a computed topological PSA of 68.37 Ų [1]. In contrast, 3,6-diaryl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines, such as those reported as tubulin inhibitors (e.g., compound 6i with IC50 = 0.011–0.015 µM against cancer cell lines), contain predominantly aromatic substituents that restrict conformational freedom to fewer than 4 rotatable bonds while increasing PSA through additional heteroatom substituents (e.g., methoxy groups) [2]. The higher rotatable bond count of the target compound (6 vs. typically 3–4 in diaryl analogs) indicates greater conformational entropy, which may facilitate induced-fit binding to flexible protein pockets but also carries an entropic penalty upon binding.

Conformational flexibility Polar surface area Structure-activity relationships

Scaffold Isomer Specificity: 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine vs. [5,1-b] and [4,3-c] Isomers—Impact on Biological Target Recognition

The target compound belongs specifically to the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine isomer class (Type I), one of at least four isomeric fusion variants (I–IV) available for the triazolothiadiazine scaffold [1]. The [3,4-b] fusion pattern positions the thiadiazine sulfur atom and nitrogen atoms in a distinct three-dimensional orientation that differs fundamentally from [5,1-b] (Type II) and [4,3-c] (Type III/IV) isomers, resulting in altered hydrogen bond acceptor geometry and π-stacking capability [1][2]. PDE4 inhibitor studies with 3,6-diphenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines demonstrated that this specific isomer class engages the PDE4 catalytic site, whereas isomeric [5,1-b] analogs have been explored for entirely different targets (e.g., DGK inhibition) [3][4]. Isomer substitution is therefore not pharmacologically neutral.

Scaffold isomerism Pharmacophore geometry Target selectivity

Research and Industrial Application Scenarios for 3-Heptyl-6,7-dimethyl-7H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazine Based on Evidence-Based Differentiation


CNS-Penetrant Probe Design Leveraging Optimal Lipophilicity (XLogP3-AA = 4) and Zero HBD Count

With a computed XLogP3-AA of 4 (within the CNS drug-like range of 2–5), molecular weight below 300 g/mol, and zero hydrogen bond donors, this compound is structurally positioned for blood-brain barrier penetration studies [1][2]. Medicinal chemistry teams designing CNS-targeted chemical probes may select this scaffold over heavier 3,6-diaryl analogs (MW > 380 g/mol) that exceed recommended CNS molecular weight thresholds. Its 6 rotatable bonds and moderate PSA (68.37 Ų) further align with favorable CNS MPO (Multiparameter Optimization) scores [3].

Scaffold-Hopping Reference Standard for Triazolothiadiazine Isomer Verification in Biological Assays

Because the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine isomer (Type I) engages distinct biological targets (e.g., PDE4, tubulin) compared to [5,1-b] (Type II, DGK) or [4,3-c] (Type III) isomers, this compound can serve as a defined reference standard for isomer verification in screening collections [1][2]. Its unique InChIKey (UDONCOMLXHSZTB-UHFFFAOYSA-N) and well-characterized substitution pattern enable unambiguous analytical confirmation (HPLC, LC-MS, NMR) when isomer identity is critical for SAR interpretation [4].

Lipophilicity-Driven Antimicrobial Screening with Alkyl-Substituted Triazolothiadiazines

The triazolothiadiazine class has documented antimicrobial activity against bacterial and fungal strains [1]. The target compound's n-heptyl chain and 6,7-dimethyl substitution confer a computed LogP of ~2.94 (chemsrc) to 4 (PubChem XLogP3), which may enhance membrane disruption activity in Gram-positive bacteria relative to more polar 3-aryl or 3-thione analogs. This compound is suitable for inclusion in antimicrobial structure-activity relationship (SAR) studies exploring the impact of alkyl chain length on minimum inhibitory concentration (MIC) values, using homologous series (e.g., 3-hexyl, 3-octyl analogs) as direct comparators [2].

Conformational Flexibility Library Component for Induced-Fit Target Screening

With 6 rotatable bonds (vs. 3–4 in diaryl triazolothiadiazines), this compound offers substantially greater conformational entropy than constrained aryl analogs [1]. It is therefore a suitable library component for screening campaigns against protein targets with flexible or shallow binding pockets where induced-fit recognition is hypothesized, complementing rigid 3,6-diaryl scaffolds that may fail to adapt to such sites. The absence of hydrogen bond donors minimizes desolvation penalties during binding, further supporting its inclusion in fragment-based or diversity-oriented screening sets [2].

Quote Request

Request a Quote for 3-Heptyl-6,7-dimethyl-7H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.